molecular formula C11H11NO3 B1433320 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester CAS No. 1250444-46-2

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester

Cat. No.: B1433320
CAS No.: 1250444-46-2
M. Wt: 205.21 g/mol
InChI Key: YUSNXRYVXBARJL-UHFFFAOYSA-N
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Description

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester is a chemical compound with the molecular formula C11H11NO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester typically involves the reaction of homophthalic anhydride with imines. This reaction allows for the closure of the isoquinoline ring in one step while introducing desired pharmacophore groups at specific positions . The reaction conditions often include the use of solvents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

methyl 1-oxo-3,4-dihydro-2H-isoquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-4-2-3-7-5-6-12-10(13)9(7)8/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSNXRYVXBARJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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